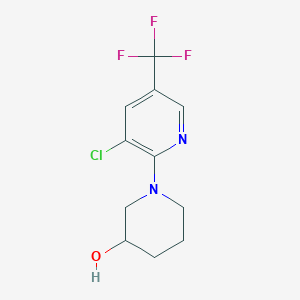
1-(4-chloro-2-fluorophenyl)-1H-pyrrole-2,5-dione
説明
The compound “1-(4-chloro-2-fluorophenyl)-1H-pyrrole-2,5-dione” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.科学的研究の応用
Corrosion Inhibition
1-(4-chloro-2-fluorophenyl)-1H-pyrrole-2,5-dione derivatives have been investigated as efficient organic inhibitors of carbon steel corrosion. Studies conducted by Zarrouk et al. (2015) in "Corrosion Science" found that these derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), showed significant inhibitive action against the corrosion of carbon steel in hydrochloric acid medium. The inhibition efficiency increased with the concentration of the inhibitor, and MPPD was slightly more effective than PPD. The adsorption of these derivatives on steel surfaces followed Langmuir’s adsorption isotherm, primarily controlled by a chemisorption process (Zarrouk et al., 2015).
Photoluminescent Conjugated Polymers
Beyerlein and Tieke (2000) in "Macromolecular Rapid Communications" described the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (also known as 2,5-dihydro-3,6-diphenylpyrrolo[3,4-c]pyrrole-1,4-dione) units. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications such as in optoelectronic devices (Beyerlein & Tieke, 2000).
Luminescent Polymers for Electronic Applications
Kai A. I. Zhang and Tieke (2008) in "Macromolecules" synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibited strong fluorescence and quantum yields up to 81%. These polymers, soluble in common organic solvents, are potential candidates for electronic applications due to their unique optical and electrochemical properties (Zhang & Tieke, 2008).
Glycolic Acid Oxidase Inhibition
Rooney et al. (1983) in the "Journal of Medicinal Chemistry" explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). They found that compounds with large lipophilic 4-substituents were potent, competitive inhibitors of GAO in vitro, suggesting potential therapeutic applications in conditions related to glycolate metabolism (Rooney et al., 1983).
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPARVALDWDOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)
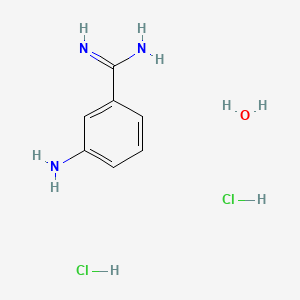
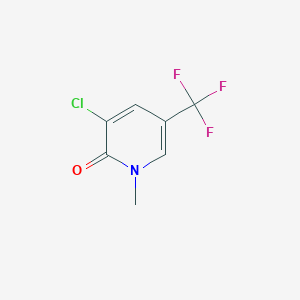
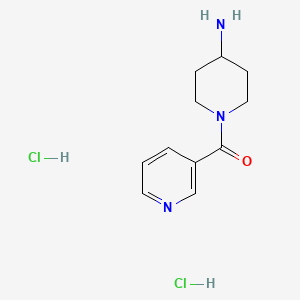



![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
![(2E)-4-[(3-aminophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3033969.png)
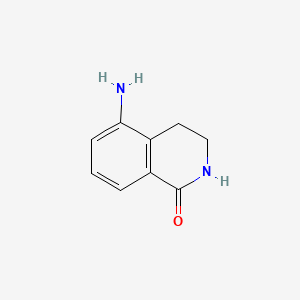
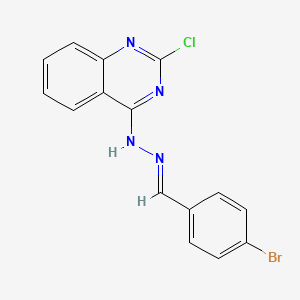
![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3033976.png)
